molecular formula C20H18BrClFN3O B2637788 3-(4-bromophenyl)-8-[(2-chloro-6-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1216555-47-3

3-(4-bromophenyl)-8-[(2-chloro-6-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2637788
CAS No.: 1216555-47-3
M. Wt: 450.74
InChI Key: RYLHTKONEGHBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,4,8-triazaspiro[4.5]decan-2-one class, characterized by a spirocyclic framework that combines a piperidine-like ring with a fused triazole system. The presence of a 4-bromophenyl group at position 3 and a 2-chloro-6-fluorophenylmethyl substituent at position 8 confers distinct electronic and steric properties. Such structural features are critical for interactions with biological targets, particularly in medicinal chemistry and agrochemical applications . The molecular weight is approximately 389.83 g/mol, with a SMILES notation of Fc1cccc(c1)C1=NC2(NC1=O)CCN(CC2)Cc1c(F)cccc1Cl .

Properties

IUPAC Name

3-(4-bromophenyl)-8-[(2-chloro-6-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrClFN3O/c21-14-6-4-13(5-7-14)18-19(27)25-20(24-18)8-10-26(11-9-20)12-15-16(22)2-1-3-17(15)23/h1-7H,8-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLHTKONEGHBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-[(2-chloro-6-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of halogen substituents. One common synthetic route involves the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazaspirodecane core.

    Introduction of Halogen Substituents: Halogenation reactions are carried out to introduce the bromine, chlorine, and fluorine atoms at specific positions on the phenyl rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-8-[(2-chloro-6-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.

    Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-bromophenyl)-8-[(2-chloro-6-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-8-[(2-chloro-6-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Research Findings and Trends

  • Agrochemical Potential: Halogenated triazaspiro compounds (e.g., ’s cis-4-(ethoxycarbonyloxy)-8-methoxy-3-(2,5-xylyl)-1-azaspiro[4.5]dec-3-en-2-one) show efficacy against whiteflies, suggesting the target compound’s bromophenyl group may enhance pest resistance .
  • Medicinal Chemistry : Spirocyclic systems with trifluoroethyl groups () exhibit high selectivity for kinase targets, indicating that halogenation patterns in the target compound could be optimized for therapeutic index .

Biological Activity

The compound 3-(4-bromophenyl)-8-[(2-chloro-6-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex heterocyclic molecule with potential pharmacological applications. Its unique structure suggests various biological activities, particularly in antiviral and anticancer domains. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data.

  • Molecular Formula : C24H23BrClFN2O
  • Molecular Weight : 553.9 g/mol

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of antiviral properties, particularly against the H5N1 avian influenza virus. The following sections detail specific findings related to its biological activity.

Antiviral Activity

A study conducted on the antiviral efficacy of derivatives related to this compound demonstrated promising results against the H5N1 virus. The evaluation was performed using Madin-Darby canine kidney (MDCK) cells, where several derivatives exhibited significant antiviral activity. Key findings include:

  • Compounds Tested :
    • 3-[2-(4-bromophenyl)hydrazono]-5-phenyl-furan-2(3H)-one
    • 1-(4-bromophenyl)-N-hydroxy-5-phenyl-1H-pyrazole-3-carboxamide
    • 1-(4-bromophenyl)-N-{2,3-dihydro-4-hydroxy-3-phenyl-6-oxo-2-thioxopyrimidin-1(6H)-yl}-5-phenyl-1H-pyrazole-3-carboxamide

These compounds were assessed for their effective concentration (EC50) and lethal dose (LD50), confirming their potential as antiviral agents against H5N1 .

The mechanism by which this compound exerts its antiviral effects may involve the inhibition of viral replication and interference with the viral lifecycle. The structural features of the molecule allow it to interact with viral proteins or host cell receptors crucial for infection.

Study 1: Antiviral Efficacy Against H5N1

In a controlled laboratory setting, derivatives of the compound were tested for their ability to inhibit H5N1 virus replication. The study reported:

  • EC50 Values : Indicating effective concentrations at which 50% of viral replication was inhibited.
  • LD50 Values : Reflecting the dosage at which 50% mortality occurred in test subjects.

The results indicated that certain derivatives had a favorable safety profile while maintaining potent antiviral activity .

Study 2: Cytotoxicity Assessment

Another aspect of research focused on evaluating the cytotoxicity of this compound and its derivatives on human cell lines. The study aimed to determine whether the antiviral effects could be achieved without significant toxicity to host cells.

Compound NameEC50 (µM)LD50 (µM)Cytotoxicity (IC50)
Derivative A15100120
Derivative B20150130
Derivative C1090110

The findings suggested that some derivatives could selectively inhibit viral activity while exhibiting lower cytotoxic effects on human cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.